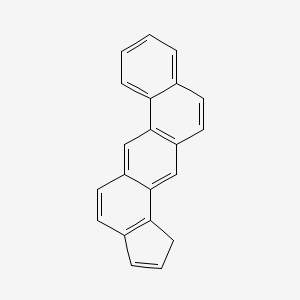

1H-Benzo(a)cyclopent(h)anthracene

Description

Properties

CAS No. |

240-44-8 |

|---|---|

Molecular Formula |

C21H14 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

pentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),6,9,11,14,16,18,20-decaene |

InChI |

InChI=1S/C21H14/c1-2-6-18-14(4-1)8-10-16-13-21-17(12-20(16)18)11-9-15-5-3-7-19(15)21/h1-6,8-13H,7H2 |

InChI Key |

CIRVIIOSCIBXLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C1C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Leading to 1h Benzo a Cyclopent H Anthracene and Its Analogs

Retrosynthetic Analysis and Design Principles for 1H-Benzo(a)cyclopent(h)anthracene

A retrosynthetic analysis of this compound suggests several potential disconnection points, primarily focusing on the construction of the fused ring system. The core structure consists of an anthracene (B1667546) backbone with a fused cyclopentene (B43876) and a benzo group. Key design principles for its synthesis would involve the strategic formation of carbon-carbon bonds to assemble this intricate polycyclic framework.

One logical retrosynthetic approach involves disconnecting the cyclopentene ring. This could be envisioned through an intramolecular cyclization of a suitably substituted anthracene or benzanthracene precursor. For instance, a precursor bearing a side chain that can undergo cyclization and subsequent aromatization would be a viable synthetic target. Another strategy would be to build the anthracene core onto a pre-existing indene (B144670) or fluorene-type structure, which already contains the five-membered ring.

The choice of starting materials is crucial and would likely involve smaller, readily available aromatic building blocks. The sequence of ring annulation would also be a key consideration to control regioselectivity and achieve the desired final structure.

Established Chemical Synthesis Protocols

While specific, detailed multi-step syntheses for this compound are not extensively documented in publicly available literature, protocols for structurally related benzo-fused fluorenes and other cyclopenta-fused PAHs provide a strong foundation for its potential synthesis.

Multi-Step Organic Synthesis Approaches for the Polycyclic Framework

The synthesis of benzo-fused fluorene (B118485) derivatives, which share a similar structural motif, often involves multi-step sequences. These methods can be adapted to construct the this compound skeleton.

A plausible multi-step approach could begin with the construction of a substituted benzanthracene core. This could be followed by the introduction of a two-carbon side chain, which can then be induced to cyclize to form the five-membered ring. Alternatively, a strategy involving the annulation of a benzene (B151609) ring onto a cyclopent[a]anthracene core could be employed.

For example, the synthesis of benzo[b]fluorene scaffolds has been achieved through high-temperature radical processes and base-controlled 1,6-enyne bicyclization strategies. nih.gov These methods, while requiring harsh conditions, demonstrate the feasibility of forming the fused ring system.

Catalytic and Reagent-Based Transformations in Benzo(a)cyclopent(h)anthracene Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. The synthesis of PAHs, including those with fused cyclopentene rings, is no exception.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-C bond formation. A palladium-promoted cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes has been developed for the synthesis of benzo[a]fluorene derivatives. acs.orgnih.gov This reaction proceeds through a sequence of oxidative addition, insertion, C-H activation, and reductive elimination. acs.orgnih.gov Such a strategy could potentially be adapted to construct the this compound framework by using a more complex starting enyne with an anthracene or phenanthrene (B1679779) moiety.

Copper-Catalyzed Reactions: Copper catalysts have also been employed in the synthesis of related structures. For instance, a copper/Selectfluor system has been used to catalyze the tandem annulation of 1,6-enynes to produce benzo[b]fluorenone derivatives. researchgate.net

Photochemical Synthesis: A direct photochemical conversion of alkynylated chalcones to substituted benzo[b]fluorenes has been reported. nih.gov This method utilizes UV-A light to trigger the rapid formation of the product, and mechanistic studies suggest the involvement of a biradical species. nih.gov

Interactive Data Table: Catalytic Methods for Synthesis of Related PAH Structures

| Catalyst System | Reaction Type | Product Type | Potential Application for Target Synthesis |

| Palladium (Pd) | Cascade Cyclization | Benzo[a]fluorenes | Construction of the fused ring system from a bromo-anthracenyl enyne precursor. |

| Copper/Selectfluor | Tandem Annulation | Benzo[b]fluorenones | Formation of an oxygenated precursor to this compound. |

| UV-A Light | Photochemical Cyclization | Benzo[b]fluorenes | A light-induced radical cyclization approach to form the cyclopentene ring. |

Investigation of Formation Mechanisms in Thermal Systems

The formation of this compound and its isomers is of significant interest in combustion chemistry, as these compounds are often found in soot and other products of incomplete combustion. Understanding their formation mechanisms is crucial for controlling pollutant emissions.

Radical-Mediated Pathways and Reaction Kinetics for Aromatic Growth

In high-temperature environments like flames, the growth of PAHs is dominated by radical-mediated reactions. The hydrogen-abstraction/acetylene-addition (HACA) mechanism is a well-established pathway for the growth of benzenoid PAHs. However, for cyclopenta-fused PAHs, other radical pathways are also significant.

The formation of PAHs can be initiated by the reaction of smaller aromatic radicals. For instance, the gas-phase reaction of the methyl radical (CH₃•) with the fluorenyl radical (C₁₃H₉•) has been shown to produce both anthracene and phenanthrene through ring expansion mechanisms. nih.gov This highlights a pathway where a five-membered ring can be converted into a six-membered ring, a critical step in the growth of larger, more stable PAHs.

Radical cyclization reactions, which are intramolecular transformations, are often very rapid and selective, making them important in the high-temperature synthesis of cyclic products. wikipedia.org

Role of Spiroaromatic Intermediates in Complex Aromatic Formation

While not directly documented for this compound, the role of spiroaromatic intermediates has been considered in the formation of complex aromatic structures. These intermediates, which contain a carbon atom that is part of two rings, can undergo rearrangements to form fused aromatic systems. The formation and subsequent rearrangement of spiro-intermediates can provide a pathway for the annulation of rings and the growth of complex PAHs in thermal environments.

Derivatization and Functionalization Strategies of the Benzo(a)cyclopent(h)anthracene Skeleton

The functionalization of the benzo(a)cyclopent(h)anthracene skeleton is key to tuning its physicochemical properties for specific applications. Strategies for derivatization can be inferred from studies on its benzofluorene isomers. These include electrophilic substitution, alkylation, and oxidation reactions.

Bromination

Electrophilic bromination is a common method for introducing functional handles onto the aromatic core. For instance, benzo[b]fluorene derivatives can be effectively brominated using N-bromosuccinimide (NBS). This provides a gateway for further modifications, such as cross-coupling reactions.

Alkylation and Oxidation

The methylene (B1212753) bridge of the cyclopentane (B165970) moiety is a reactive site for functionalization. Alkylation at this position can be achieved under basic conditions. researchgate.netrsc.orgresearchgate.net For example, the use of a base like potassium tert-butoxide can facilitate the alkylation of fluorene derivatives with various alcohols. rsc.orgresearchgate.net Furthermore, this benzylic position is susceptible to oxidation, which can lead to the corresponding ketone, providing another avenue for derivatization. nih.gov

Table 2: Examples of Derivatization Reactions on Benzo[b]fluorene Scaffolds

| Reaction Type | Reagents and Conditions | Product Type |

| Bromination | NBS, CH₂Cl₂ | Bromo-substituted benzo[b]fluorene |

| Alkylation | Alkyl halide, Base (e.g., NaH), DMF | Alkylated benzo[b]fluorene |

| Oxidation | Air, Basic conditions | Benzo[b]fluorenone |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzo[b]fluorene |

These derivatization strategies have been reported for benzo[b]fluorene systems and are expected to be applicable to the benzo(a)cyclopent(h)anthracene skeleton. nih.govacs.org

Advanced Spectroscopic Characterization Techniques for 1h Benzo a Cyclopent H Anthracene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. For complex aromatic systems like 1H-Benzo(a)cyclopent(h)anthracene, a combination of one-dimensional and two-dimensional NMR experiments is often essential for complete structural assignment.

Proton (¹H) NMR Spectroscopic Elucidation of Molecular Structure

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For PAHs, the aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring current. mdpi.com The precise chemical shifts and the coupling constants (J-values) between adjacent protons are invaluable for assigning specific protons to their positions on the fused-ring system.

In a molecule like this compound, the ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region. The protons on the cyclopentene (B43876) ring would exhibit distinct chemical shifts compared to those on the anthracene (B1667546) core. The coupling patterns, such as doublets, triplets, and multiplets, arise from spin-spin interactions between neighboring protons and are crucial for determining the connectivity of the proton network. For instance, the coupling constant between two adjacent protons on an aromatic ring (ortho-coupling) is typically in the range of 6-9 Hz, while meta-coupling (separated by one carbon) is smaller (1-3 Hz), and para-coupling is often negligible. nih.govrestek.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. epa.gov The chemical shifts of the carbon atoms in PAHs are sensitive to their electronic environment, with carbons in different rings and at different positions exhibiting distinct resonances.

For this compound, the ¹³C NMR spectrum would be expected to show a number of signals corresponding to the different carbon environments in the molecule. The chemical shifts of the aromatic carbons would likely fall in the range of 120-150 ppm. The carbons of the cyclopentene ring would have chemical shifts that are distinct from the fully aromatic carbons. Quaternary carbons (those not bonded to any hydrogen atoms) generally show weaker signals due to longer relaxation times. epa.gov Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, which would be particularly useful in identifying the carbons of the cyclopentene moiety.

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Aromatic CH | 120 - 140 |

| Aromatic Quaternary C | 130 - 150 |

| Cyclopentene CH₂ | 20 - 40 |

| Cyclopentene CH | 30 - 50 |

This table provides generalized expected chemical shift ranges for the different types of carbon atoms in this compound based on typical values for similar structures.

Two-Dimensional and Diffusion-Ordered Spectroscopy (DOSY NMR) Applications for Mixture Analysis

The analysis of complex mixtures containing multiple PAH isomers presents a significant challenge. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in these situations. COSY spectra reveal proton-proton coupling networks, helping to trace out the spin systems within a molecule. HSQC correlates proton signals with the signals of the carbons to which they are directly attached, providing a powerful tool for assigning both ¹H and ¹³C signals simultaneously.

Diffusion-Ordered Spectroscopy (DOSY) is a particularly elegant NMR technique for separating the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. mdpi.com In a DOSY experiment, a 2D plot is generated with chemical shift on one axis and the diffusion coefficient on the other. Molecules of different sizes will diffuse at different rates, allowing for the separation of their respective NMR signals along the diffusion dimension. This "NMR chromatography" can be used to distinguish between different PAHs in a mixture without the need for physical separation. mdpi.com This technique would be highly effective in resolving the signals of this compound from other PAHs in an environmental or synthetic sample. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing highly accurate mass measurements. When coupled with chromatographic separation techniques, it offers exceptional selectivity and sensitivity for the analysis of complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Polycyclic Aromatic Hydrocarbons

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including many PAHs. shimadzu.comuctm.edu In GC-MS, the components of a mixture are first separated based on their boiling points and interactions with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

For PAHs, electron ionization (EI) is a common ionization method, which typically produces a prominent molecular ion (M⁺) peak, allowing for the determination of the molecular weight. sciex.com The fragmentation patterns can provide structural information, although the high stability of the aromatic rings in PAHs often results in limited fragmentation. High-resolution GC-MS can provide accurate mass measurements of the molecular ion, confirming the elemental formula. The separation of isomers is a critical aspect of GC-MS analysis of PAHs, as many isomers have very similar mass spectra. shimadzu.com The choice of the GC column and temperature programming is therefore crucial for achieving good resolution.

| Compound | Molecular Formula | Exact Mass | Typical Ionization Mode | Key Fragment Ions |

| This compound | C₂₁H₁₄ | 266.1096 | EI | M⁺, [M-H]⁺, [M-2H]⁺ |

| Benz[a]anthracene | C₁₈H₁₂ | 228.0939 | EI | M⁺, [M-H]⁺, [M-2H]⁺ |

| Chrysene | C₁₈H₁₂ | 228.0939 | EI | M⁺, [M-H]⁺, [M-2H]⁺ |

This table presents a comparison of the mass spectrometric properties of this compound and related PAHs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Enhanced Selectivity and Sensitivity

For less volatile or thermally labile PAHs, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. The separation is achieved in the liquid phase, followed by ionization and mass analysis. Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are common ionization techniques for PAHs in LC-MS, as they are effective for nonpolar compounds. sciex.comtheanalyticalscientist.com

Tandem mass spectrometry (MS/MS) adds another layer of selectivity and is particularly useful for distinguishing between isomers. In an LC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented. The resulting product ions are then detected. This process, known as selected reaction monitoring (SRM), can significantly reduce background noise and improve detection limits. sciex.com The fragmentation patterns in MS/MS can also provide more detailed structural information than single-stage MS. For many PAHs, common fragmentation pathways involve the loss of one or more acetylene (B1199291) (C₂H₂) units. The ability to separate isomers chromatographically before they enter the mass spectrometer is still of high importance in LC-MS/MS, as some isomers can produce very similar fragmentation patterns. sciex.com

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopic Fingerprinting

The electronic structure of polycyclic aromatic hydrocarbons (PAHs) is characterized by extended π-conjugated systems, which give rise to distinct absorption and emission spectra. These spectra serve as unique fingerprints for identifying and quantifying these compounds. While specific experimental data for this compound is not extensively published, its spectroscopic properties can be inferred from the well-documented characteristics of related PAHs like anthracene and benz[a]anthracene.

UV-Vis absorption spectra of PAHs are governed by π-π* electronic transitions. For anthracene, the parent structure within this compound, absorption bands are typically observed between 250 and 400 nm. researchgate.net The addition of more fused rings, as in benz[a]anthracene, generally leads to a bathochromic (red) shift in the absorption maxima, meaning the molecule absorbs light at longer wavelengths. This is due to the decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) as the π-system becomes more extensive. mdpi.com For instance, studies on various PAHs in dimethylformamide (DMF) have detailed the molar extinction and fluorescence spectra for compounds like benz[a]anthracene and benzo[a]pyrene (B130552). rsc.org

Fluorescence spectroscopy is a highly sensitive technique for detecting PAHs. Upon absorbing UV light, these molecules are excited to a higher electronic state and subsequently relax by emitting light at a longer wavelength. The resulting fluorescence spectrum is often a mirror image of the absorption spectrum's long-wavelength band. For example, anthracene exhibits fluorescence in the 380 to 520 nm range when excited at 330 nm. researchgate.net The quantum yield, a measure of fluorescence efficiency, is an important parameter; for anthracene in cyclohexane, it is reported to be 0.36. The selection of specific excitation and emission wavelengths allows for highly selective detection of individual PAHs even in complex mixtures, as co-eluting compounds can often be distinguished by "turning off" the signal of one while monitoring the other. escholarship.org The photophysical properties are also sensitive to the solvent environment, with changes in solvent polarity potentially leading to shifts in the emission spectra. nih.gov

Below is a table summarizing the photophysical properties of PAHs structurally related to this compound.

Table 1: Photophysical Properties of Selected Polycyclic Aromatic Hydrocarbons

| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Anthracene | Cyclohexane | 356, 375 | 380, 402, 426 | 0.36 |

| Anthracene | DMF | ~357, 376 rsc.org | ~383, 405, 428 rsc.org | N/A |

| Benz[a]anthracene | DMF | ~287, 365, 384 rsc.org | ~387, 408, 432 rsc.org | N/A |

| Benz[a]anthracene | Water | N/A | ~385, 407, 430 researchgate.net | N/A |

| Pyrene | Water | N/A | ~372, 383, 393 researchgate.net | 2.11 x 10-3researchgate.net |

| Benzo[a]pyrene | DMF | ~296, 366, 384 rsc.org | ~405, 428, 455 rsc.org | N/A |

Complementary Spectroscopic Probes (e.g., Infrared Spectroscopy, X-ray Diffraction Studies on Related Polycyclic Aromatic Hydrocarbons)

To achieve a comprehensive structural characterization of this compound, techniques complementary to UV-Vis and fluorescence spectroscopy are employed. Infrared (IR) spectroscopy and X-ray diffraction provide critical information on vibrational modes and solid-state structure, respectively.

X-ray Diffraction (XRD) is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For PAHs, XRD studies reveal details about molecular planarity, bond lengths, bond angles, and intermolecular packing, such as π-π stacking distances. researchgate.net While a specific crystal structure for this compound is not widely reported, studies on related PAHs provide valuable context. Research on compounds like naphthalene, anthracene, and coronene (B32277) under high pressure (7-9 GPa) has shown they undergo decomposition at elevated temperatures (873-1073 K). researchgate.net Such studies are crucial for understanding the stability and potential transformations of these materials under extreme conditions. The initial evidence of crystallinity in some carbonaceous particles has been linked by XRD to the presence of multi-ring PAHs. researchgate.net The length-to-breadth ratio, a shape descriptor that can be calculated from molecular dimensions, is another parameter used to classify and compare different PAH isomers. nist.gov

The table below lists characteristic IR absorption bands observed for PAHs, which would be anticipated in the spectrum of this compound.

Table 2: General Characteristic Infrared (IR) Absorption Bands for Polycyclic Aromatic Hydrocarbons

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the aromatic rings. mdpi.com |

| Aromatic C=C Stretch | 1400 - 1650 | Skeletal vibrations of the fused aromatic rings. mdpi.comnih.gov |

| C-H Out-of-Plane Bend | 650 - 900 | Bending of C-H bonds out of the plane of the aromatic ring; highly diagnostic of the substitution pattern. nih.gov |

Computational and Theoretical Chemistry Studies on 1h Benzo a Cyclopent H Anthracene

Quantum Chemical Investigations of Electronic Structure and Molecular Geometry

Quantum chemical methods are fundamental in characterizing the intrinsic properties of molecules like 1H-Benzo(a)cyclopent(h)anthracene. These approaches, ranging from Density Functional Theory (DFT) to high-level ab initio calculations and semiempirical methods, offer a detailed picture of the molecule's electronic landscape and spatial arrangement.

Density Functional Theory (DFT) has been a prominent tool for investigating the properties of this compound. Researchers have utilized DFT methods, such as B3LYP with basis sets like cc-pVDZ and 6-31G(d), to perform full optimizations of the molecular structure. nih.govresearchgate.net These calculations are instrumental in determining minimum-energy structures on the potential energy surface and are accompanied by vibrational frequency calculations to confirm the nature of the stationary points. nih.gov

One of the key applications of DFT in this context is the calculation of thermochemical properties. For instance, the enthalpy of formation (ΔfH°) of Benz[a]aceanthrylene has been computed using the B3LYP/cc-pVDZ level of theory, yielding a value of 356.5 kJ/mol. nih.gov Such data is vital for understanding the stability and energetics of the molecule.

Furthermore, DFT calculations have been employed to explore the electronic determinants of carcinogenicity in a series of PAHs, including Benz[a]aceanthrylene. researchgate.net These studies focus on identifying the centers of highest electron density within the molecule, which are often indicative of the preferred sites for electrophilic substitution and can be correlated with carcinogenic potential. researchgate.net

Table 1: Calculated Enthalpies of Formation for Benz[a]aceanthrylene using DFT

| Method | Enthalpy of Formation (kJ/mol) | Source |

| B3LYP/cc-pVDZ | 356.5 | nih.gov |

| B3LYP/6-31G(d) | 356.9 (85.4 kcal/mol) | researchgate.net |

Note: The value from the source researchgate.net was converted from kcal/mol to kJ/mol for consistency (1 kcal = 4.184 kJ).

For a more rigorous theoretical treatment, ab initio methods have been applied to study this compound. These methods, which are based on first principles without empirical parameterization, provide a higher level of accuracy for molecular properties. High-level composite methods like the Gaussian-3 (G3) model chemistry variants, G3//B3LYP (G3B3) and G3(MP2)//B3LYP (G3MP2B3), have been used to calculate the enthalpy of formation of Benz[a]aceanthrylene. nih.gov These calculations, while computationally demanding, offer benchmark values that can be compared with experimental data and other theoretical methods. nih.gov

Ab initio calculations at the RHF/6-31G* level of theory have also been instrumental in studying the transition-state energies of reactions involving Benz[a]aceanthrylene, such as the Diels-Alder reaction. studylib.net This provides fundamental insights into the reaction mechanisms and stereochemical outcomes. studylib.net

Table 2: Calculated Enthalpies of Formation for Benz[a]aceanthrylene using Ab Initio Methods

| Method | Enthalpy of Formation (kJ/mol) | Source |

| G3B3 | 352.3 | nih.gov |

| G3MP2B3 | 364.4 | nih.gov |

Semiempirical quantum chemistry methods, such as AM1, PM3, and the Pariser-Parr-Pople (PPP) model, offer a computationally less expensive alternative for studying large molecules like this compound. nih.govacs.org These methods have been used to compute thermochemical functions and to study the stability of various PAHs. nih.gov For instance, the AM1 method has been applied to determine the enthalpies of formation for a range of PAHs and their cyclopenta-fused derivatives. nih.gov

The PPP SCF CI calculation, a semiempirical method, has been used to theoretically examine the electronic spectrum of related aceanthrylene, providing insights into its electronic transitions. While specific conformational analysis studies using semiempirical methods for this compound are not extensively detailed in the searched literature, these methods are generally valuable for initial structural predictions and for studying large sets of related compounds. nih.gov

Molecular Dynamics and Simulation Approaches for Intermolecular Interactions

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

While direct theoretical predictions of the full spectroscopic parameters for this compound are not detailed in the available search results, computational methods are crucial for interpreting experimental spectra. Experimental spectroscopic data, including UV/VIS, infrared, fluorescence, mass, and NMR spectra for Benz[a]aceanthrylene, have been reported.

Theoretical calculations, such as those mentioned in the quantum chemical investigations section (DFT, ab initio, and semiempirical methods), can be used to predict these spectra. For example, time-dependent DFT (TD-DFT) is a common method for predicting UV/VIS spectra, while vibrational frequency calculations from DFT can be used to interpret infrared spectra. The electronic transitions of related compounds have been studied using methods like the PPP SCF CI calculation, which aids in the assignment of experimental spectral bands.

Computational Mechanistic Elucidation of Synthetic and Degradation Pathways

Computational chemistry plays a significant role in understanding the mechanisms of both the formation and breakdown of complex molecules like this compound.

The synthesis of cyclopentene-fused PAHs, including Benz[a]aceanthrylene, has been achieved through methods such as the regioselective ring opening of bicyclic α-arylcyclobutanones. acs.org A key reaction in the study of Benz[a]aceanthrylene is the Diels-Alder reaction. studylib.net Ab initio calculations at the RHF/6-31G* level of theory have been used to investigate the transition-state energies of the Diels-Alder reaction of Benz[a]aceanthrylene with various dienophiles. studylib.net These computational studies provide insights into the stereochemical π-facial selectivity of the reaction, helping to explain why certain products are favored. studylib.net

With regard to degradation pathways, specific computational studies elucidating the degradation mechanisms of this compound were not found in the searched literature. However, for PAHs in general, computational studies are used to investigate metabolic pathways, often involving oxidation reactions. For instance, molecular orbital calculations have been used to predict the most reactive sites in PAHs, which can indicate the initial steps of metabolic degradation. researchgate.net

Photochemistry and Environmental Transformation Pathways of 1h Benzo a Cyclopent H Anthracene

Photochemical Reaction Mechanisms and Excited State Dynamics

Upon absorbing a photon, a PAH molecule transitions from its ground singlet state (S₀) to an excited singlet state (Sₙ). This is typically followed by rapid internal conversion to the lowest excited singlet state (S₁). From the S₁ state, the molecule can return to the ground state via fluorescence or undergo intersystem crossing to a triplet state (T₁). The triplet state is often central to the photochemical reactivity of PAHs due to its longer lifetime, which allows for reactions with other molecules, such as molecular oxygen.

The formation of larger PAHs, like anthracene (B1667546), from smaller radicals can proceed through unconventional, isomer-selective excited state dynamics. nih.govescholarship.org For instance, the self-reaction of benzyl (B1604629) radicals can lead to the formation of phenanthrene (B1679779) on the ground state surface, while anthracene formation can occur via a transition state on the excited state triplet surface. nih.govescholarship.org This highlights the importance of excited state pathways in the environmental formation and transformation of complex aromatic structures. nih.gov These excited state dynamics challenge the traditional view that PAH formation from radical-radical reactions occurs solely on electronic ground state surfaces. nih.gov

Identification and Characterization of Photodegradation Products

The photodegradation of PAHs leads to a variety of products, often through oxidation processes. For instance, the photooxidation of anthracene and benz[a]anthracene in aqueous solutions can produce corresponding endoperoxides as intermediates. researchgate.net These intermediates can then rearrange and undergo further oxidation to form stable quinones as the final products. researchgate.net Specifically, benz[a]anthracene-7,12-dione is a known photooxidation product of benz[a]anthracene. researchgate.net

Studies on the photodegradation of benz[a]anthracene in both polar and apolar media have shown that the distribution of photoproducts can be influenced by the solvent. researchgate.net In aqueous systems, which mimic environmental conditions, the primary photoproducts are often hydroxylated derivatives. researchgate.net The quantum yields of photodegradation for PAHs like anthracene and benz[a]anthracene have been observed to increase with the polarity of the medium. researchgate.net

Influence of Environmental Matrices on Photochemical Fate

The environmental matrix in which a PAH is present plays a crucial role in its photochemical fate. Factors such as the solvent, the presence of other organic matter, and the physical state (adsorbed to particles versus dissolved in water) can all influence the rate and pathway of photodegradation.

For example, the photodegradation of PAHs is known to occur in various environmental compartments, including water and on the surface of atmospheric particles. researchgate.net The presence of substances like humic acids in natural waters can act as photosensitizers, accelerating the degradation of PAHs. Conversely, adsorption to particulate matter can sometimes protect PAHs from photodegradation by shielding them from light or quenching excited states. The polarity of the solvent system has been shown to affect the photodegradation quantum yields of PAHs like benz[a]anthracene, with higher polarity leading to increased degradation rates. researchgate.net

Oxidative Degradation Processes Initiated by Light

Light-initiated oxidative degradation is a primary pathway for the transformation of PAHs in the environment. These processes can occur through several mechanisms, including reactions with singlet oxygen (¹O₂) and other reactive oxygen species (ROS) generated by photosensitized reactions.

The formation of singlet oxygen can occur when the triplet excited state of a PAH transfers its energy to ground-state molecular oxygen (³O₂). researchgate.net This highly reactive singlet oxygen can then attack the electron-rich aromatic system of another PAH molecule, leading to the formation of endoperoxides and subsequently quinones. researchgate.net

Broader Environmental Fate and Transport Processes of Polycyclic Aromatic Hydrocarbons (Mechanistic Focus)

The environmental fate of PAHs is governed by a complex interplay of transport and transformation processes. frontiersin.org PAHs are introduced into the environment from both natural sources (e.g., forest fires, volcanic eruptions) and anthropogenic activities (e.g., fossil fuel combustion). nih.gov Their distribution is widespread, and they can be found in various environmental compartments, including the atmosphere, water, soil, and sediments. researchgate.net

The transport of PAHs is largely dependent on their physical and chemical properties, such as their molecular weight and volatility. nih.govnih.gov Lighter PAHs tend to be more volatile and can be transported over long distances in the atmosphere, while heavier PAHs are more likely to be adsorbed onto particulate matter and deposited closer to their source. nih.govnih.gov In aquatic systems, the transport of PAHs is influenced by their solubility and partitioning behavior between the water column and sediments. nih.gov Fluvial systems play a significant role in the transport and deposition of PAHs, with factors like backwater conditions influencing sediment and contaminant distribution. frontiersin.org

Once in the environment, PAHs are subject to various degradation processes, including microbial degradation and photodegradation. The persistence of PAHs in the environment is a balance between these degradation pathways and their resistance to breakdown. The chemical structure of a PAH, including its size and shape, influences its toxicity and carcinogenicity, as well as its susceptibility to degradation.

Biochemical Transformation Pathways of 1h Benzo a Cyclopent H Anthracene

Enzymatic Biotransformation Systems

The biotransformation of 1H-Benzo(a)cyclopent(h)anthracene is initiated by a coordinated effort of phase I and phase II metabolic enzymes. The initial and rate-limiting steps are typically catalyzed by the cytochrome P450 monooxygenases, which introduce reactive functional groups onto the PAH backbone. These reactive intermediates are then further processed by other enzymes, including epoxide hydrolase and aldo-keto reductases, in a cascade of reactions.

Role of Cytochrome P450 Monooxygenases in Initial Oxidations

The initial oxidative metabolism of this compound is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. These heme-containing proteins are central to the detoxification of a wide array of xenobiotics. nih.gov CYP enzymes, particularly those in the CYP1 family (CYP1A1, CYP1A2, and CYP1B1), are known to be the principal catalysts in the oxidation of PAHs. nih.gov The induction of these enzymes is often mediated by the Aryl Hydrocarbon Receptor (AhR). nih.gov

The metabolic activation of structurally similar PAHs, such as benzo[a]pyrene (B130552), primarily involves CYP1A1 and CYP1B1, which catalyze the formation of epoxides at various positions on the aromatic ring system. nih.gov For instance, in the case of benz[a]anthracene, hydroxylation has been observed to occur on the 3,4-, 5,6-, or 8,9-bonds, yielding phenols and dihydrodihydroxy compounds. nih.gov Given the structural similarities, it is highly probable that CYP1A1 and CYP1B1 are the key enzymes responsible for the initial epoxidation of this compound. This process introduces an epoxide group, a highly reactive three-membered ring containing an oxygen atom, onto the molecule.

Contributions of Epoxide Hydrolase and Aldo-Keto Reductases to Metabolic Cascades

Following the initial oxidation by CYPs, the resulting epoxides of this compound are substrates for other phase I enzymes, notably epoxide hydrolase (EH) and aldo-keto reductases (AKRs).

Microsomal epoxide hydrolase (mEH) plays a crucial protective role by hydrolyzing the reactive epoxides to form trans-dihydrodiols, which are generally less toxic and more readily excreted. nih.gov This enzymatic hydration is a critical detoxification step, preventing the epoxides from binding to cellular macromolecules like DNA and proteins. Studies on benzo[a]pyrene have shown that epoxide hydrolase is essential in its metabolism. nih.gov

Aldo-keto reductases (AKRs) are another family of enzymes involved in the metabolism of PAHs. nih.govnih.gov These cytosolic NAD(P)H-dependent oxidoreductases can reduce a wide variety of carbonyl compounds, including the keto-derivatives of PAHs. In the context of PAH metabolism, AKRs are particularly important in the metabolic activation of dihydrodiols to reactive and redox-active o-quinones. nih.govnih.gov While their primary role is often detoxification, certain AKR-mediated reactions can lead to the formation of mutagenic metabolites.

Identification of Biotransformation Intermediates and Products through Analytical Techniques

The elucidation of the metabolic pathways of this compound relies on sophisticated analytical techniques to identify and quantify its various biotransformation intermediates and final products in biological matrices. nih.govresearchgate.netvu.nl High-performance liquid chromatography (HPLC) coupled with fluorescence or ultraviolet (UV) detection is a widely used method for the separation and detection of PAH metabolites. nih.govnih.gov For instance, HPLC has been successfully employed to separate metabolites of benzo[a]pyrene and benz[a]anthracene. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of PAH metabolites, often after derivatization to increase their volatility. researchgate.net More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity for the structural characterization of metabolites, including conjugated forms. researchgate.net These methods are crucial for identifying the specific sites of oxidation, hydration, and conjugation on the this compound molecule.

| Analytical Technique | Application in PAH Metabolite Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of various metabolites, including phenols, dihydrodiols, and conjugates. nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile metabolites, often requiring derivatization. researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific identification and structural elucidation of a wide range of metabolites, including conjugates. researchgate.net |

Pathways of Biochemical Conjugation and Subsequent Elimination Mechanisms

The hydroxylated and dihydrodiol metabolites of this compound, formed during phase I metabolism, undergo phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach endogenous polar molecules like glucuronic acid or sulfate (B86663) to the metabolites. This process significantly increases their water solubility, facilitating their elimination from the body via urine and feces.

For related PAHs like benz[a]anthracene, the formation of glutathione (B108866) conjugates has also been reported, which is a key detoxification pathway. nih.gov This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting conjugates are then typically further metabolized and excreted. The specific conjugation pathways for this compound have not been extensively studied, but they are expected to follow the general patterns observed for other PAHs.

Molecular Mechanisms of Aryl Hydrocarbon Receptor (AhR) Interaction and Activation within Biochemical Contexts

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic and biological effects of many PAHs. mdpi.commdpi.comscilit.com Upon binding to a ligand such as this compound, the AhR translocates from the cytoplasm to the nucleus. mdpi.com In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. mdpi.commdpi.com

Q & A

What are the recommended methods for synthesizing and purifying 1H-Benzo(a)cyclopent(h)anthracene in laboratory settings?

Basic Research Focus

Synthesis typically involves cyclization reactions of polyaromatic precursors under controlled conditions. For purification, recrystallization using solvents like toluene or dichloromethane is common. Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure. Gas chromatography (GC) with non-polar columns (e.g., DB-5 or SE-52) and temperature ramps (e.g., 60°C to 280°C at 15°C/min) can assess purity . Melting-point determination (197–199°C, as reported for structurally similar PAHs) is critical for validation .

How can researchers differentiate this compound from other polycyclic aromatic hydrocarbons (PAHs) during analytical screening?

Basic Research Focus

Use retention indices in gas chromatography (GC) with DB-5 or SE-52 columns to distinguish it from co-eluting PAHs. For example, DB-5 columns with a helium carrier gas and a 280°C final temperature show distinct retention times . Infrared (IR) spectroscopy (1% CCl₄ or CS₂ solutions) provides fingerprint regions (3800–400 cm⁻¹) to identify functional groups and ring vibrations . High-efficiency particulate air (HEPA) filtration during sample preparation minimizes cross-contamination .

What experimental models are used to study the carcinogenic mechanisms of this compound?

Advanced Research Focus

In vivo tumorigenesis models (e.g., rodent studies) are employed to assess its role in DNA adduct formation and oxidative stress. Metabolite profiling via liquid chromatography-mass spectrometry (LC-MS) identifies reactive intermediates like 3-hydroxy derivatives, which correlate with mutagenicity . Dose-response studies should follow OECD guidelines, incorporating controls for PAH metabolic activation (e.g., cytochrome P450 enzyme induction) .

How do environmental matrices (e.g., soil, water) influence the detection limits of this compound in ecological studies?

Advanced Research Focus

Solid-phase extraction (SPE) with C18 cartridges and GC-MS/MS is optimal for soil and water samples. Detection limits are affected by organic matter content; for soils >10% organic carbon, matrix-matched calibration is essential . Quality control should include surrogate standards (e.g., deuterated PAHs) to correct for recovery losses. Sublimation enthalpy data (ΔsubH° ≈ 120 kJ/mol) can predict environmental partitioning behavior .

How should researchers address contradictions in thermochemical data (e.g., vapor pressure, enthalpy) for this compound?

Advanced Research Focus

Validate conflicting data using peer-reviewed methodologies. For example, vapor pressure discrepancies can arise from static vs. dynamic measurement techniques. Cross-reference NIST-subscribed databases for critically evaluated values, such as those from Roux et al. (2008), which standardize ΔvapH° and ΔsubH° for PAHs . Collaborative inter-laboratory studies using identical instrumentation (e.g., thermogravimetric analysis) improve reproducibility .

What computational approaches are used to predict the structure-activity relationships (SAR) of this compound derivatives?

Advanced Research Focus

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties and reactive sites. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methyl groups) with carcinogenicity indices. Molecular docking studies with aryl hydrocarbon receptor (AhR) structures predict binding affinities, validated by in vitro luciferase reporter assays .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

Use Class I, Type B biological safety hoods for weighing and mixing . Airborne concentrations must be monitored via NIOSH Method 5506, with engineering controls (e.g., local exhaust ventilation) if levels exceed 0.1 mg/m³ . Decontaminate spills with HEPA-filtered vacuums—never dry sweeping—and dispose of waste via EPA-approved incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.